Home > Products > Screening Compounds P42214 > L-deprenyl-D2 C-11
L-deprenyl-D2 C-11 - 118313-25-0

L-deprenyl-D2 C-11

Catalog Number: EVT-10908328
CAS Number: 118313-25-0
Molecular Formula: C13H17N
Molecular Weight: 188.29 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
L-deprenyl-D2 C-11 is under investigation in clinical trial NCT01701089 (A Study of RO4602522 in Patients With Alzheimer Disease and in Healthy Volunteers).
Overview

L-deprenyl-D2 C-11, also known as [^11C]L-deprenyl-D2, is a radiolabeled compound primarily used in positron emission tomography (PET) imaging to study monoamine oxidase B activity in the human brain. This compound is significant in neuropharmacology due to its role as a selective irreversible inhibitor of monoamine oxidase B, an enzyme implicated in the metabolism of neurotransmitters and associated with various neurodegenerative diseases. The synthesis of L-deprenyl-D2 C-11 allows for the visualization of astrocytosis and other pathological processes in the brain, making it a valuable tool in both research and clinical settings.

Source and Classification

L-deprenyl-D2 C-11 is classified as a radiopharmaceutical and a biochemical compound. It is derived from L-deprenyl, which itself is a propargylamine derivative. The compound is synthesized using carbon-11, a radioactive isotope of carbon, which allows it to be tracked in biological systems through PET imaging techniques. The synthesis typically involves the incorporation of deuterium atoms to enhance its pharmacokinetic properties and reduce metabolic degradation.

Synthesis Analysis

Methods and Technical Details

The synthesis of L-deprenyl-D2 C-11 generally follows a multi-step process that begins with readily available precursors. A notable method involves the use of L-phenylalanine as a starting material to produce L-nordeprenyl-D2, which serves as a precursor for the final radiolabeled product.

  1. Synthesis Steps:
    • Step 1: Conversion of L-phenylalanine to L-nordeprenyl-D2 through several chemical reactions.
    • Step 2: Alkylation of L-nordeprenyl-D2 with [^11C]methyl triflate (MeOTf) to introduce the carbon-11 label.
    • Step 3: Purification of the product using high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.
Molecular Structure Analysis

Structure and Data

The molecular structure of L-deprenyl-D2 C-11 features a propargylamine core with specific substitutions that enhance its binding affinity for monoamine oxidase B. The incorporation of deuterium atoms modifies the compound's physical properties, particularly its metabolic stability.

  • Molecular Formula: C_13H_14D_2N
  • Molecular Weight: Approximately 202.3 g/mol
  • Key Structural Features:
    • Deuterated propargyl group
    • A phenethylamine backbone
    • Specific stereochemistry that enhances selectivity towards monoamine oxidase B
Chemical Reactions Analysis

Reactions and Technical Details

L-deprenyl-D2 C-11 undergoes several key reactions during its synthesis:

  1. Methylation Reaction: The alkylation with [^11C]methyl triflate involves nucleophilic substitution where the nitrogen atom of L-nordeprenyl-D2 attacks the carbon atom of methyl triflate, resulting in the formation of the labeled compound.
  2. Purification: Following synthesis, HPLC is used to separate L-deprenyl-D2 C-11 from unreacted precursors and by-products. This step is crucial for ensuring that only high-purity radioligand is used for PET imaging.
  3. Stability Testing: The synthesized compound must be tested for stability under various conditions to ensure it remains effective during storage and use .
Mechanism of Action

Process and Data

The mechanism by which L-deprenyl-D2 C-11 exerts its effects involves irreversible binding to monoamine oxidase B. Upon administration, the compound enters the brain and binds covalently to the active site of monoamine oxidase B, inhibiting its activity. This inhibition prevents the breakdown of neurotransmitters such as dopamine, which can be particularly beneficial in conditions like Parkinson's disease.

Data from studies indicate that after administration, L-deprenyl-D2 C-11 demonstrates specific binding characteristics that can be visualized through PET imaging, allowing researchers to assess enzyme occupancy and activity over time .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

L-deprenyl-D2 C-11 possesses several notable physical and chemical properties:

  • Appearance: Typically exists as a colorless or pale yellow liquid.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide.
  • Stability: Stable for extended periods when stored at low temperatures (−20 °C).
  • Radiochemical Properties: High specific activity (up to 170 GBq/μmol) ensuring effective imaging capabilities .

These properties make it suitable for use in both preclinical and clinical settings.

Applications

Scientific Uses

L-deprenyl-D2 C-11 has significant applications in neuroscience research:

  1. Neuroimaging: It is primarily used for PET imaging to study monoamine oxidase B activity in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease.
  2. Drug Development: The compound aids in evaluating new MAO-B inhibitors by providing insights into their binding characteristics and pharmacodynamics.
  3. Clinical Research: It serves as a valuable tool in clinical trials aimed at understanding disease mechanisms related to neurotransmitter metabolism.
Introduction to L-deprenyl-D2 C-11 in Molecular Imaging

Role of Positron Emission Tomography in Neurochemical Research

Positron emission tomography enables non-invasive quantification of neurochemical processes in vivo by detecting radioligand distribution with high sensitivity. Short-lived radionuclides like carbon-11 (half-life: 20.4 minutes) permit the labeling of bioactive molecules without altering their biochemical properties, facilitating real-time tracking of enzyme activity, receptor density, and metabolic pathways. This methodology provides superior temporal and spatial resolution compared to traditional autoradiography, allowing longitudinal assessment of neuropathological changes within the same subject. The development of kinetic modeling approaches has further enhanced the ability to distinguish specific binding from blood flow effects and nonspecific retention, which is particularly valuable for studying irreversible binding agents like monoamine oxidase B inhibitors [1] [7].

Table 1: Key Properties of Carbon-11 Radiolabeling

PropertySignificance
Half-life (20.4 min)Enables multiple scans in same day; minimizes radiation burden
Covalent bond formationMaintains biochemical integrity of tracer molecule
Positron emission rangeProvides high spatial resolution (3-5 mm) for precise regional quantification
Compatibility with PETAllows dynamic imaging over 60-90 minute acquisition windows

Monoamine Oxidase B as a Biomarker in Neurodegenerative Pathologies

Monoamine oxidase B demonstrates pronounced upregulation in reactive astrocytes during neuroinflammatory processes, with post-mortem studies revealing 2-3 fold increases in affected brain regions of Alzheimer disease patients compared to age-matched controls. Autoradiographic analyses using tritiated L-deprenyl demonstrate heterogenous baseline binding in healthy brains: 300-500 fmol/mg in basal ganglia, 210-380 fmol/mg in thalamus, and 176-410 fmol/mg in cortical regions. This distribution pattern shifts dramatically in neurodegenerative conditions, with Alzheimer disease specimens showing significantly elevated binding (p<0.01) in temporal lobes and white matter, while amyotrophic lateral sclerosis tissues exhibit marked increases in spinal cord astrocytes. Crucially, monoamine oxidase B elevation precedes gross atrophy in prodromal stages, establishing it as an early indicator of astrocytic activation rather than a consequence of neuronal loss [3] [5] [7].

Table 2: Regional Monoamine Oxidase B Alterations in Neurodegenerative Conditions

ConditionAffected Brain RegionsBinding Change vs. ControlsCorrelation with Pathology
Alzheimer DiseaseTemporal lobe, hippocampus, white matter+35-65%Negative correlation with Braak stage (r=-0.82)
Amyotrophic SclerosisMotor cortex, spinal cord astrocytes+150-300%Associates with GFAP+ astrocyte density (p<0.001)
EpilepsyHippocampal formation+105%Corresponds to seizure focus localization
Parkinson DiseaseBasal ganglia, substantia nigra+40-80%Correlates with disease duration (r=0.73)

The enzyme's concentration exhibits a robust positive correlation with age (r=0.75 in hippocampus), independent of pathology, complicating differentiation between normal aging and early neurodegeneration. However, the magnitude of increase in prodromal Alzheimer disease significantly exceeds age-related changes, suggesting monoamine oxidase B imaging could stratify patients along the neurodegenerative continuum when combined with complementary biomarkers like amyloid positron emission tomography [7] [10].

Mechanistic Basis of L-Deprenyl-D2 Carbon-11 as a Suicide Inhibitor of Monoamine Oxidase B

L-Deprenyl-D2 Carbon-11 operates through a covalent inhibition mechanism where the propargylamine moiety undergoes catalytic processing by monoamine oxidase B, generating a reactive intermediate that forms an irreversible covalent adduct with the enzyme's flavin adenine dinucleotide cofactor. Deuterium substitution at the α-carbon position (C-D₂ instead of C-H₂) strategically reduces the rate of carbon-deuterium bond cleavage through the kinetic isotope effect (kₕ/k₈ ≈ 3-8), deliberately slowing the irreversible trapping step without affecting initial membrane transport. This modification transforms the tracer's kinetic profile: while conventional carbon-11 L-deprenyl shows peak accumulation within 5 minutes followed by a sustained plateau, the deuterated analogue exhibits distinct washout before plateauing at 30-60 minutes. This kinetic separation enables superior quantification of monoamine oxidase B density (λk₃ parameter) independent of perfusion effects [1] [7] [8].

The biochemical specificity of this interaction has been rigorously validated through blockade studies: pre-administration of therapeutic doses of rasagiline (selective monoamine oxidase B inhibitor) reduces cerebral binding by 85-95%, while monoamine oxidase A inhibitors (pirlindole) and peripheral benzodiazepine receptor ligands (PK11195) show no significant effect. Autoradiographic competition assays confirm that unlabeled deprenyl displaces carbon-11 L-deprenyl-D2 binding with 50% inhibitory concentration values below 10nM, consistent with monoamine oxidase B's known affinity [3] [5].

Synthesis and Radiochemical AdvancementsModern production employs automated modules (e.g., GE TRACERlab FX C Pro) using [¹¹C]methyl triflate methylation of nor-deprenyl-D2 precursor under mild conditions (2 minutes, 50°C), achieving radiochemical yields of 44±13% (decay-corrected) with >99% purity. Crucially, precursor synthesis optimization from L-phenylalanine (5 steps, 33% overall yield) replaces previous reliance on scarce L-amphetamine starting materials, enhancing accessibility. The final product demonstrates excellent stability (>9 months at -20°C), facilitating multicenter clinical studies without on-site precursor synthesis capabilities [4] [6] [9].

Quantification MethodologiesKinetic modeling employs a two-tissue compartment model with irreversible trapping (K₁, k₂, k₃ parameters), where λk₃ (=(K₁/k₂)*k₃) provides the most reliable index of monoamine oxidase B concentration. Test-retest variability analyses show excellent reproducibility for λk₃ (mean difference: -2.84±7.07%; intraclass correlation coefficient=0.89 across regions). Crucially, early-phase imaging (1-4 minutes post-injection) strongly correlates with perfusion markers (r=0.91 vs. ¹⁸F-fluorodeoxyglucose), enabling dual assessment of cerebral blood flow and astrocytosis from a single scan [7] [8] [10].

Properties

CAS Number

118313-25-0

Product Name

L-deprenyl-D2 C-11

IUPAC Name

1,1-dideuterio-N-(111C)methyl-N-[(2R)-1-phenylpropan-2-yl]prop-2-yn-1-amine

Molecular Formula

C13H17N

Molecular Weight

188.29 g/mol

InChI

InChI=1S/C13H17N/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13/h1,5-9,12H,10-11H2,2-3H3/t12-/m1/s1/i3-1,10D2

InChI Key

MEZLKOACVSPNER-FDJJMKDCSA-N

Canonical SMILES

CC(CC1=CC=CC=C1)N(C)CC#C

Isomeric SMILES

[2H]C([2H])(C#C)N([11CH3])[C@H](C)CC1=CC=CC=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.